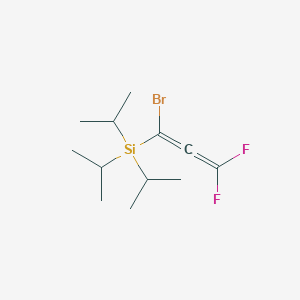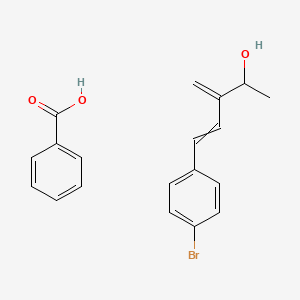
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is a complex organic compound that features a benzoic acid moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol involves its interaction with molecular targets through hydrogen bonds and hydrophobic interactions . These interactions enable the compound to bind to specific proteins and enzymes, influencing various biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-bromo-: A simpler compound with a similar bromophenyl group but lacking the additional methylidenepent-4-en-2-ol moiety.
5-(4-Bromophenyl)oxazole-2-propionic acid: Another compound with a bromophenyl group, used in biochemistry and materials science.
Uniqueness
Benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol is unique due to its complex structure, which combines a benzoic acid moiety with a bromophenyl group and a methylidenepent-4-en-2-ol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
835651-55-3 |
|---|---|
Molecular Formula |
C19H19BrO3 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
benzoic acid;5-(4-bromophenyl)-3-methylidenepent-4-en-2-ol |
InChI |
InChI=1S/C12H13BrO.C7H6O2/c1-9(10(2)14)3-4-11-5-7-12(13)8-6-11;8-7(9)6-4-2-1-3-5-6/h3-8,10,14H,1H2,2H3;1-5H,(H,8,9) |
InChI Key |
WQCOTHWXBOJVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C=CC1=CC=C(C=C1)Br)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
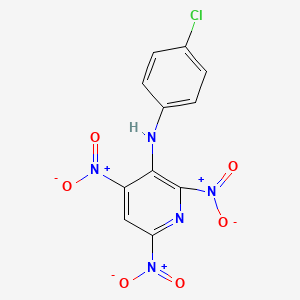
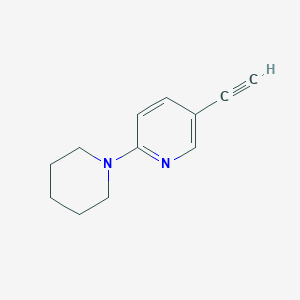
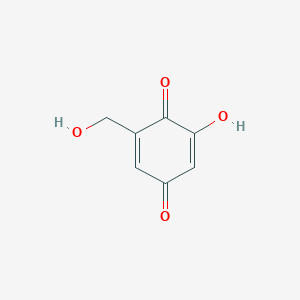
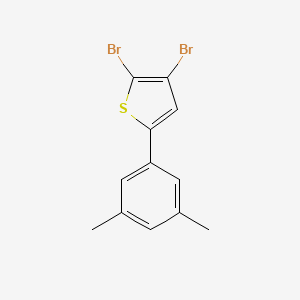
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
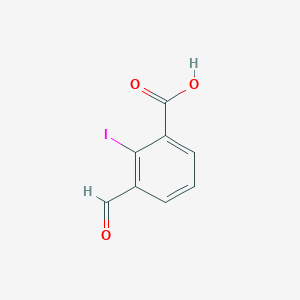
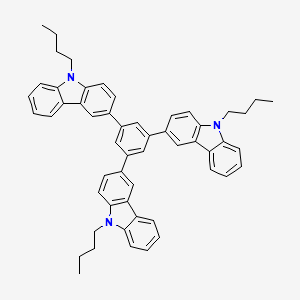
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)
